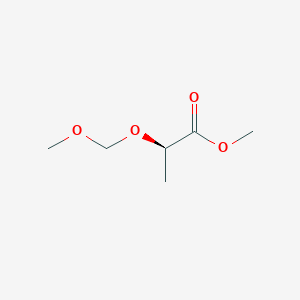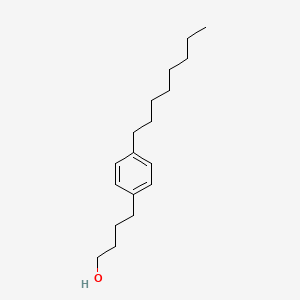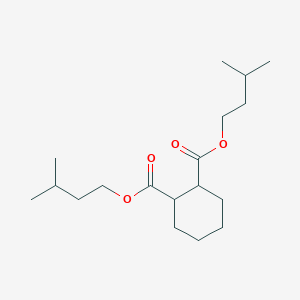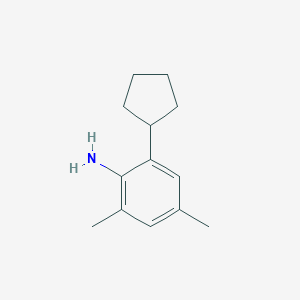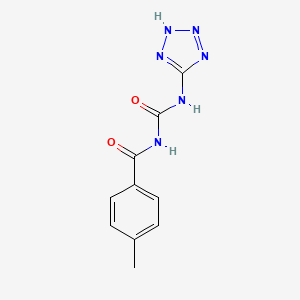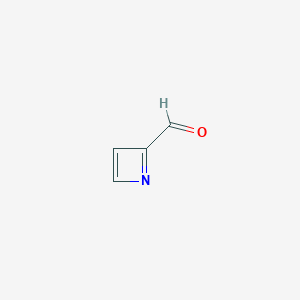![molecular formula C16H11NS2 B14243696 Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- CAS No. 217963-27-4](/img/structure/B14243696.png)
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with compounds containing active hydrogen atoms.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial properties.
Benzothiazole-2-acetonitrile: Used in the synthesis of methine dyes.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: Studied for their anti-mycobacterial activity.
Uniqueness
Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzo[b]thiophene moieties makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
217963-27-4 |
|---|---|
Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H11NS2/c1-10-17-13-8-12(6-7-15(13)18-10)16-9-11-4-2-3-5-14(11)19-16/h2-9H,1H3 |
InChI Key |
RJWCAACZKXBKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
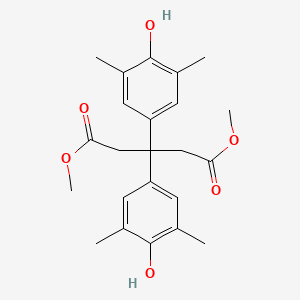
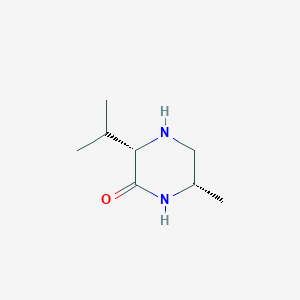
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

